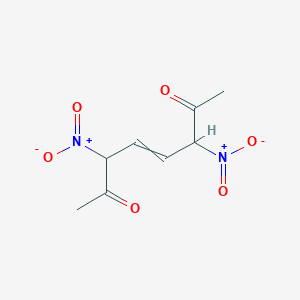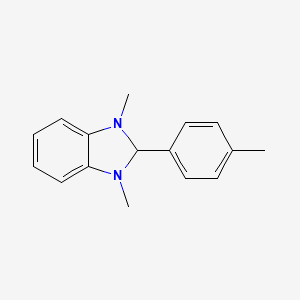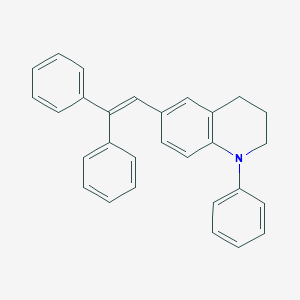
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with a diphenylethenyl group, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1-phenyl-1,2,3,4-tetrahydroquinoline with 2,2-diphenylethenyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the double bonds in the diphenylethenyl group to single bonds.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Saturated hydrocarbons and reduced quinoline derivatives.
Substitution: Halogenated quinoline compounds.
Applications De Recherche Scientifique
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The diphenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the quinoline core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its efficient emitting properties in organic light-emitting diodes (OLEDs).
2-(2,2-Diphenylethenyl)anthracene: Exhibits aggregated induced emission (AIE) behavior and is used in optoelectronic applications.
Uniqueness
6-(2,2-Diphenylethenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which provides additional sites for functionalization and potential biological activity. This distinguishes it from other diphenylethenyl-substituted compounds that primarily focus on optoelectronic properties.
Propriétés
Numéro CAS |
105434-80-8 |
|---|---|
Formule moléculaire |
C29H25N |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6-(2,2-diphenylethenyl)-1-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C29H25N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)22-23-18-19-29-26(21-23)15-10-20-30(29)27-16-8-3-9-17-27/h1-9,11-14,16-19,21-22H,10,15,20H2 |
Clé InChI |
IJINLZFKCQXPDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


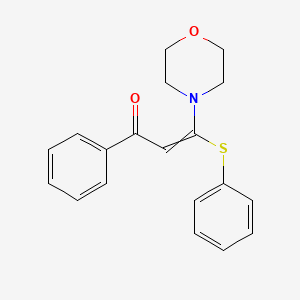

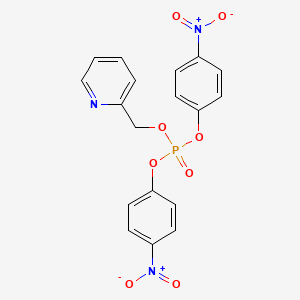

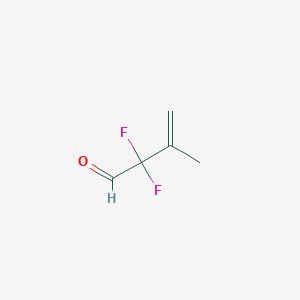
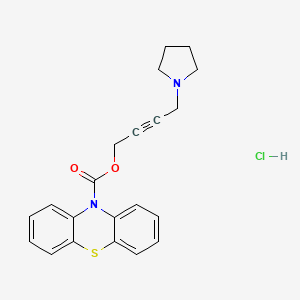
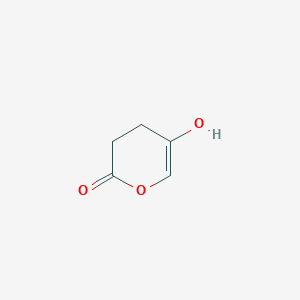
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
